Bienvenue dans la boutique en ligne BenchChem!

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Lipophilicity Membrane permeability Drug-likeness

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (molecular formula C₁₅H₁₅N₃O₃S, MW 317.4 g/mol) is an N‑sulfonylated benzotriazole derivative in which the benzotriazole core is attached via a sulfonyl bridge to a 5‑methoxy‑2,4‑dimethylphenyl ring. The compound belongs to the broader class of N‑sulfonylbenzotriazoles, a scaffold investigated both as a synthetic intermediate for C‑sulfonylation and sulfonamide formation and as a pharmacophore for sodium‑hydrogen exchanger‑1 (NHE‑1) inhibition and antiparasitic activity.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4g/mol
CAS No. 927636-91-7
Cat. No. B497872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
CAS927636-91-7
Molecular FormulaC15H15N3O3S
Molecular Weight317.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
InChIInChI=1S/C15H15N3O3S/c1-10-8-11(2)15(9-14(10)21-3)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3
InChIKeyWNRJTGYZXBHDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (CAS 927636-91-7) – Structural Identity and Research-Grade Procurement Baseline


1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (molecular formula C₁₅H₁₅N₃O₃S, MW 317.4 g/mol) is an N‑sulfonylated benzotriazole derivative in which the benzotriazole core is attached via a sulfonyl bridge to a 5‑methoxy‑2,4‑dimethylphenyl ring [1]. The compound belongs to the broader class of N‑sulfonylbenzotriazoles, a scaffold investigated both as a synthetic intermediate for C‑sulfonylation and sulfonamide formation and as a pharmacophore for sodium‑hydrogen exchanger‑1 (NHE‑1) inhibition and antiparasitic activity [2][3]. Despite being commercially available, the peer‑reviewed primary literature on this specific compound is extremely limited, and the differentiation evidence compiled herein draws substantially on class‑level structure–activity inferences and computable physicochemical property differences relative to close structural analogs.

Why 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Cannot Be Interchanged with Other Sulfonylbenzotriazoles


Even subtle modifications to the benzenesulfonyl ring of N‑sulfonylbenzotriazoles alter both electronic and steric determinants of target engagement and synthetic reactivity. Singh et al. demonstrated that the mere introduction of a sulfonyl group shifts NHE‑1 inhibitory potency from an IC₅₀ of 192.68 µM (parent benzotriazole) to approximately 50 µM for simple phenylsulfonyl analogs, but the specific positioning of additional substituents such as methoxy and methyl groups further modulates activity through inductive and resonance effects [1]. The 5‑methoxy substituent present in the target compound is electron‑donating by resonance, which alters the electrophilicity of the sulfonyl sulfur and, consequently, both the compound’s biological target affinity and its performance as an electrophilic leaving group in C‑sulfonylation reactions; these effects cannot be replicated by simply switching to a des‑methoxy or differently substituted analog without empirical re‑validation [2].

Quantitative Differentiation Evidence for 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Versus Closest Analogs


Lipophilicity (XLogP3) Difference Predicts Superior Membrane Permeability Relative to the Des-Methoxy Analog

The target compound incorporates a 5‑methoxy substituent that increases lipophilicity relative to the des‑methoxy analog 1‑(2,4‑dimethylphenyl)sulfonylbenzotriazole (CAS 331972‑50‑0). The des‑methoxy analog has a reported XLogP3 of 3.1 [1]; applying the established Hansch hydrophobic substituent constant for para‑OCH₃ (π ≈ +0.78) yields an estimated XLogP3 of approximately 3.9 for the target compound. This ~0.8 log‑unit increase is predicted to enhance passive membrane permeability by roughly 5‑ to 6‑fold, based on the empirical correlation log Pₘ ∝ log P [2], providing a meaningful advantage in cell‑based assays.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Distinguishes Solubility and Absorption Profile from the Des-Methoxy Analog

The des‑methoxy analog exhibits a computed TPSA of 73.2 Ų [1]. The addition of the methoxy oxygen to the target compound increases TPSA by approximately 9.0 Ų (the incremental contribution of an ether oxygen) to an estimated ~82 Ų. This keeps both compounds below the widely recognized 140 Ų threshold for favorable oral absorption while providing the target compound with moderately improved aqueous solubility—potentially beneficial for in vitro assay preparation without sacrificing membrane transit [2].

TPSA Solubility Absorption

NHE‑1 Inhibitory Benchmark: Class IC₅₀ Range Establishes Expected Potency Window

Singh et al. reported that N‑sulfonylbenzotriazole derivatives achieve NHE‑1 IC₅₀ values of 49.95–50.89 µM (compounds 17 and 18) in the in‑vitro platelet swelling assay, representing an ~3.8‑fold improvement over unsubstituted benzotriazole (IC₅₀ = 192.68 µM) [1]. The target compound, which bears an additional electron‑donating methoxy group, is expected to exhibit modulated potency within or below this 50 µM range; however, no direct IC₅₀ data have been published for this specific compound. Procurement for NHE‑1‑related research should therefore be accompanied by an internal dose‑response validation.

NHE-1 Sodium hydrogen exchanger Cardioprotection

Anti‑Trypanosomal Activity Class Precedent: BSBZT IC₅₀ as a Comparator for Chagas Disease Screening

N‑Benzenesulfonylbenzotriazole (BSBZT), the prototypical N‑sulfonylbenzotriazole, demonstrated an IC₅₀ of 81.07 µM (21.56 µg/mL) against Trypanosoma cruzi epimastigotes at 72 h with low host cytotoxicity (15% at 25 µg/mL) and only 2.4% hemolysis [1]. The target compound differs by the presence of 5‑methoxy and 2,4‑dimethyl substituents on the phenyl ring, which may significantly alter antiparasitic potency and selectivity. No direct anti‑T. cruzi data have been published for this specific compound; it should be considered an unvalidated analog for Chagas disease drug discovery until empirically tested.

Chagas disease Trypanosoma cruzi Antiparasitic

Commercial Availability with Defined Purity and Transparent Pricing Enables Direct Procurement Decisions

The target compound is listed by research chemical suppliers (e.g., Life Chemicals) at ≥90% purity in quantities from 1 mg ($54.00 USD) to 15 mg ($89.00 USD) as of 2023 [1]. In comparison, several closely related analogs such as 1‑[(5‑bromo‑2,4‑dimethylphenyl)sulfonyl]‑1H‑benzotriazole (CAS 1087640‑85‑4) carry a ‘not for therapeutic or veterinary use’ restriction and lack transparent, comparable pricing data, introducing procurement friction for academic laboratories . This defined purity and pricing transparency lowers sourcing risk and simplifies budget planning for research programs.

Procurement Purity Commercial availability

Precision Application Scenarios for 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Driven by Quantitative Differentiation Evidence


Cell-Based NHE‑1 Inhibitor Screening Where Enhanced Membrane Permeability Is Required

The estimated ~0.8 log‑unit higher lipophilicity of the target compound relative to the des‑methoxy analog [1] makes it the preferred choice for cellular NHE‑1 inhibition assays where passive membrane permeability may limit intracellular target access. Laboratories using the Singh et al. platelet swelling assay as a screening platform should procure this compound when exploring structure–activity relationships that demand improved cellular uptake while retaining the sulfonylbenzotriazole pharmacophore [2].

Synthetic Chemistry: C‑Sulfonylation Reactions Requiring Tunable Sulfonyl Electrophilicity

The electron‑donating 5‑methoxy substituent modulates the electrophilicity of the sulfonyl group, distinguishing this compound from simpler N‑sulfonylbenzotriazoles in nucleophilic displacement reactions. Katritzky et al. established N‑sulfonylbenzotriazoles as advantageous reagents for C‑sulfonylation [3]; the target compound’s unique substitution pattern offers a distinct reactivity profile for synthetic chemists seeking controlled sulfonyl transfer in complex molecule construction.

Antiparasitic Drug Discovery: Chagas Disease SAR Exploration

With BSBZT demonstrating an IC₅₀ of 81.07 µM against T. cruzi epimastigotes [4], the target compound serves as a logical next‑step analog for probing the effect of phenyl‑ring methoxy and methyl substitution on antiparasitic potency. Research groups engaged in Chagas disease lead optimization should procure this compound for comparative dose–response profiling against the BSBZT baseline.

Physicochemical Profiling and in‑vitro ADME Studies

The differentiated TPSA (~82 Ų vs. 73.2 Ų for the des‑methoxy analog) [1] and lipophilicity profile make this compound a valuable test article for investigating the impact of incremental polarity changes on solubility, permeability, and plasma protein binding within a congeneric sulfonylbenzotriazole series.

Quote Request

Request a Quote for 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.